11,13-diphenyl-5-prop-2-enyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of fused pyrimidine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and furan derivatives under specific conditions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclization, acetic anhydride for acetylation, and Raney nickel for hydrogenation . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can yield various substituted derivatives, while reduction reactions can produce different hydrogenated forms of the compound .
Scientific Research Applications
3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused pyrimidine derivatives, such as:
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- Benzo[4,5]furo[3,2-d]pyrimidine-based compounds
Uniqueness
What sets 3-allyl-7,9-diphenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H17N3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
11,13-diphenyl-5-prop-2-enyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C24H17N3O2/c1-2-13-27-15-25-21-20-18(16-9-5-3-6-10-16)14-19(17-11-7-4-8-12-17)26-23(20)29-22(21)24(27)28/h2-12,14-15H,1,13H2 |
InChI Key |
ISEAFOTXLOGQFQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)OC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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